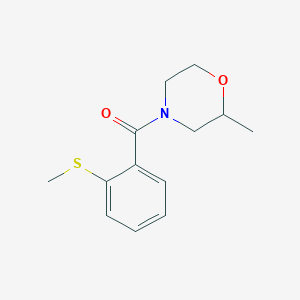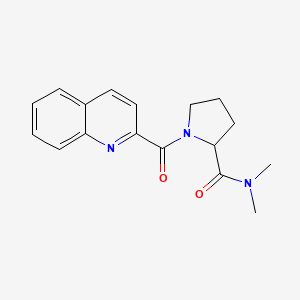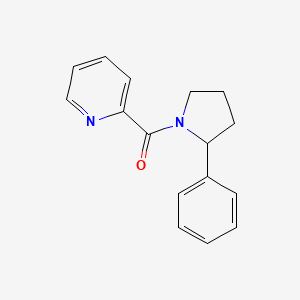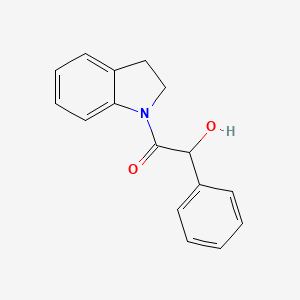
1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone, also known as DHIPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DHIPE is a derivative of indole, a heterocyclic aromatic compound found in many natural products and pharmaceuticals.
作用机制
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. In Alzheimer's disease, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to reduce the production of beta-amyloid, a protein that forms plaques in the brain. In diabetes, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to activate certain enzymes involved in glucose metabolism.
Biochemical and Physiological Effects:
1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to induce DNA damage and inhibit cell migration and invasion. In neuronal cells, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to improve mitochondrial function and reduce oxidative stress. In adipose tissue, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to increase the expression of genes involved in lipid metabolism and energy expenditure.
实验室实验的优点和局限性
1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone also has some limitations, including its limited solubility in aqueous solutions and its potential to undergo oxidation and degradation over time.
未来方向
There are several future directions for research on 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone. One area of interest is the development of novel derivatives of 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone with improved pharmacological properties and therapeutic potential. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone on various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone in preclinical and clinical settings.
合成方法
1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone can be synthesized through a multi-step process involving the reaction of indole with benzaldehyde, followed by reduction and oxidation steps. The resulting compound has been shown to have high purity and stability, making it suitable for use in various research applications.
科学研究应用
1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In diabetes research, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-hydroxy-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15(13-7-2-1-3-8-13)16(19)17-11-10-12-6-4-5-9-14(12)17/h1-9,15,18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCPSVXMHWGRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone](/img/structure/B7492267.png)

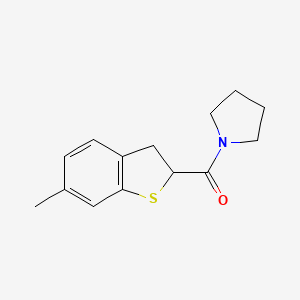
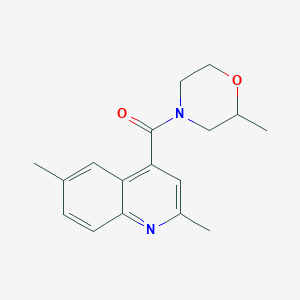
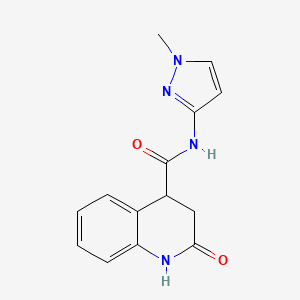

![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
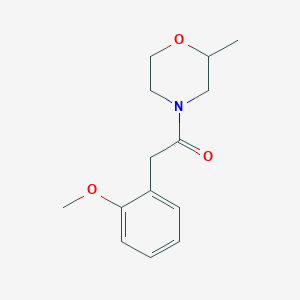
![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
